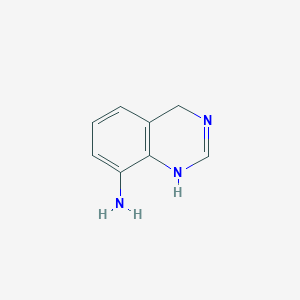

3,4-Dihydroquinazolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1,4-dihydroquinazolin-8-amine |

InChI |

InChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) |

InChI Key |

LMEDRBUMEHITIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)NC=N1 |

Origin of Product |

United States |

Mechanistic Investigations of 3,4 Dihydroquinazoline Formation Pathways

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to understanding the reaction pathways leading to 3,4-dihydroquinazolines. These methods allow for the identification of reaction intermediates and the determination of reaction rates, providing evidence for proposed mechanisms.

In the synthesis of 3,4-dihydroquinazolinones, a class of compounds closely related to 3,4-dihydroquinazolines, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have been instrumental. For instance, in a novel cascade cyclization/Leuckart–Wallach type strategy, ¹H and ¹³C NMR analyses were used to confirm the site-selective incorporation of deuterium (B1214612), which provided crucial evidence for the proposed reaction mechanism. diva-portal.org Furthermore, Liquid Chromatography-Mass Spectrometry (LCMS) analysis has been employed to monitor the progress of these reactions, confirming the complete conversion of starting materials to key intermediates before their subsequent transformation into the final product. diva-portal.org

A study on the synthesis of 2,4-diphenyl-1,2-dihydroquinazoline and its analogues also utilized ¹H NMR, ¹³C NMR, and Mass spectroscopic techniques for the characterization of the products, demonstrating the routine application of these methods in confirming the successful formation of the dihydroquinazoline (B8668462) ring system. researchgate.net

Identification and Role of Reactive Intermediates (e.g., Cyclic N-Acyl Iminium Ions, Imine Species)

The formation of 3,4-dihydroquinazolines often proceeds through highly reactive intermediates that dictate the course of the reaction. Among the most significant of these are imine species and cyclic N-acyl iminium ions.

In a metal-free Leuckart–Wallach type reaction for the synthesis of 3,4-dihydroquinazolinones, the proposed mechanism begins with the acid-mediated formation of an imine intermediate. diva-portal.org This is followed by annulation onto a pendant carbamate, leading to the formation of a cyclic N-acyl iminium ion. diva-portal.org This highly electrophilic intermediate is then reduced to yield the final 3,4-dihydroquinazolinone product. diva-portal.org Control experiments have provided strong support for the involvement of this cyclic N-acyl iminium ion intermediate. diva-portal.org

Another versatile one-pot, three-component reaction for synthesizing diversely substituted 3,4-dihydroquinazolines is proposed to proceed through an N-arylnitrilium salt intermediate. acs.org This is followed by an intermolecular nucleophilic attack by an amino group to form an N,N′-diarylamidine, which then undergoes an intramolecular aza-Michael reaction to yield the 3,4-dihydroquinazoline ring. acs.org

The generation of cyclic N-acyliminium ions from o-formyl carbamates and primary amines has also been harnessed in a microwave-promoted, one-pot, three-component sequential cyclization-Mannich reaction to produce structurally diverse 3,4-dihydroquinazolinones. researchgate.net

The general importance of imine intermediates is further highlighted in various synthetic strategies. For example, the reaction of 2-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), is believed to proceed through the formation of an imine, which then cyclizes to a dihydroquinazoline. nih.gov

Isotope Labeling Studies for Mechanism Confirmation (e.g., Deuterium Incorporation)

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. The use of deuterium, a stable isotope of hydrogen, has provided definitive evidence for proposed pathways in the formation of 3,4-dihydroquinazolines.

In a notable study, the mechanism of a cascade cyclization/Leuckart–Wallach type reaction was probed using formic acid-d₂. diva-portal.org The reaction of the starting materials with deuterated formic acid resulted in the formation of a mono-deuterated 3,4-dihydroquinazolinone. diva-portal.org The site-selective incorporation of the deuterium atom at the benzylic position was confirmed by ¹H and ¹³C NMR analysis. diva-portal.org This finding strongly supports a mechanism where a cyclic N-acyl iminium ion intermediate is reduced by formic acid, with the deuterium from the labeled formic acid being transferred to the final product. diva-portal.org

The application of isotope labeling extends beyond mechanistic confirmation to the synthesis of deuterated compounds for various research purposes, including metabolic studies and enhancing the pharmacokinetic properties of drug candidates. nih.govassumption.edu The precision of deuterium incorporation is crucial in these applications, and synthetic methods are continually being developed to achieve high levels of site-specific deuteration. nih.gov

While direct isotope labeling studies on 3,4-Dihydroquinazolin-8-amine have not been reported, the successful application of these techniques in related systems demonstrates their potential for confirming the specific mechanistic details of its formation.

Computational Support for Mechanistic Proposals (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for supporting and rationalizing proposed reaction mechanisms. DFT calculations can provide insights into the electronic structure, stability, and reactivity of molecules, intermediates, and transition states.

In the context of quinazoline (B50416) chemistry, DFT has been used to study the structural and electronic properties of newly synthesized derivatives. For instance, the crystal structure of an (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one was optimized using DFT calculations, and the results were found to be consistent with the structure determined by single-crystal X-ray diffraction. tandfonline.com Such studies also investigate molecular electrostatic potential and frontier molecular orbitals, which can provide information about the reactivity of the molecule. tandfonline.com

Furthermore, computational modeling has been employed to investigate the biological activity of quinazoline derivatives. In one study, the in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were investigated. researchgate.net Molecular docking studies were also performed to understand the binding interactions of these compounds with their biological targets. researchgate.netnih.gov

Although specific DFT studies on the reaction mechanism of this compound formation are not yet available, the application of these computational methods to related systems underscores their value in corroborating experimental findings and providing a deeper understanding of the reaction pathways at a molecular level.

Structural Characterization and Spectroscopic Analysis of 3,4 Dihydroquinazolin 8 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,4-dihydroquinazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of 3,4-dihydroquinazoline derivatives, the protons of the dihydroquinazoline (B8668462) core exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons at the C4 position typically appear as a singlet around δ 4.7-4.8 ppm. The aromatic protons on the benzene (B151609) ring resonate in the region of δ 6.9-7.5 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. For example, in 2-substituted phenyl-3,4-dihydroquinazolines, the aromatic protons of the substituent will also appear in this region, often as multiplets. acgpubs.orgmdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The C4 carbon of the dihydroquinazoline ring is typically observed around δ 44-45 ppm. acgpubs.orgmdpi.com The carbons of the aromatic ring resonate in the characteristic downfield region of δ 115-150 ppm. The chemical shifts of these aromatic carbons are sensitive to the nature and position of substituents. For instance, in derivatives of methyl 2-(2-methyl-3-aryl-3,4-dihydroquinazolin-4-yl)acetate, the carbonyl carbon of the ester group appears around δ 170.7 ppm, while the methyl carbon of the ester is found near δ 51.7 ppm. acs.org

The presence of an amino group at the C8 position would be expected to influence the chemical shifts of the adjacent aromatic protons and carbons due to its electron-donating nature.

Table 1: Representative ¹H NMR Spectroscopic Data for 3,4-Dihydroquinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-(p-Tolyl)-3,4-dihydroquinazoline | CDCl₃ | 7.72 (d, J = 8.0 Hz, 2H), 7.23–7.08 (m, 4H), 7.03 (t, J = 7.3 Hz, 1H), 6.90 (d, J = 7.4 Hz, 1H), 5.07 (s, 1H), 4.70 (s, 2H), 2.32 (s, 3H) |

| 2-(Pyridin-3-yl)-3,4-dihydroquinazoline | CDCl₃ | 8.96 (d, J = 1.7 Hz, 1H), 8.57 (dd, J = 4.8, 1.3 Hz, 1H), 8.15 (dt, J = 8.0, 1.8 Hz, 1H), 7.27 (dd, J = 7.3, 5.4 Hz, 1H), 7.16 (d, J = 7.1 Hz, 1H), 7.06 (ddd, J = 10.1, 8.4, 4.1 Hz, 2H), 6.91 (d, J = 7.4 Hz, 1H), 6.18 (s, 1H), 4.74 (s, 2H) |

| Methyl 2-(2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-yl)acetate | CDCl₃ | 7.25 (t, J = 7.6 Hz, 1H), 7.21 (d, J = 8.0 Hz, 2H), 7.19 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.4 Hz, 2H), 7.06 (t, J = 7.2 Hz, 1H), 6.96 (d, J = 7.6 Hz, 1H), 5.14 (t, J = 6.2 Hz, 1H), 3.54 (s, 3H), 2.73 (d, J = 6.0 Hz, 2H), 2.38 (s, 3H), 1.99 (s, 3H) |

Table 2: Representative ¹³C NMR Spectroscopic Data for 3,4-Dihydroquinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(p-Tolyl)-3,4-dihydroquinazoline | CDCl₃ | 155.1, 141.5, 139.8, 130.9, 129.3, 128.2, 126.7, 125.5, 124.7, 120.9, 119.8, 44.3, 21.4 |

| 2-(Pyridin-3-yl)-3,4-dihydroquinazoline | CDCl₃ | 153.2, 151.4, 147.6, 139.5, 135.0, 130.0, 128.2, 125.6, 125.2, 123.4, 121.1, 119.5, 44.2 |

| Methyl 2-(2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-yl)acetate | CDCl₃ | 170.7, 155.2, 141.7, 140.7, 137.6, 130.3, 128.7, 127.6, 125.0, 124.6, 123.7, 123.6, 59.2, 51.7, 41.4, 23.3, 21.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 3,4-dihydroquinazolin-8-amine and its derivatives, the IR spectrum provides key information. The N-H stretching vibrations of the amine group in the dihydroquinazoline ring and the C8-amino group are expected to appear in the range of 3200-3400 cm⁻¹. chemmethod.com The C=N stretching vibration of the amidine functionality within the dihydroquinazoline ring typically gives rise to a characteristic absorption band around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. chemmethod.com For derivatives with additional functional groups, such as a carbonyl group in quinazolinone analogues, a strong C=O stretching band would be prominent around 1650-1680 cm⁻¹. chemmethod.com

Table 3: Characteristic IR Absorption Bands for 3,4-Dihydroquinazoline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3200-3400 |

| C-H (Aromatic) | Stretch | >3000 |

| C=N (Amidine) | Stretch | 1600-1650 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (LCMS, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation patterns of 3,4-dihydroquinazoline derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. For example, the calculated m/z for the protonated molecule [M+H]⁺ of 2-(p-tolyl)-3,4-dihydroquinazoline (C₁₅H₁₅N₂) is 223.1230, with the found value being 223.1235. acgpubs.org Similarly, for 2-([1,1′-biphenyl]-4-yl)-3,4-dihydroquinazoline (C₂₀H₁₇N₂), the calculated m/z for [M+H]⁺ is 285.1386, and the found value is 285.1389. acgpubs.org

The fragmentation patterns observed in the mass spectra can provide valuable structural information. The fragmentation of the dihydroquinazoline core often involves cleavages that lead to stable fragments, which can help in identifying the substituents and their positions on the ring system. For instance, in the mass spectrum of 3-amino-2-methyl-7-chloroquinazolin-4(3H)-one, a related compound, the molecular ion at m/z 235 undergoes fragmentation by losing an -NH group to give a fragment at m/z 220. acs.org

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected 3,4-Dihydroquinazoline Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(p-Tolyl)-3,4-dihydroquinazoline | C₁₅H₁₅N₂ | [M+H]⁺ | 223.1230 | 223.1235 |

| 2-([1,1′-Biphenyl]-4-yl)-3,4-dihydroquinazoline | C₂₀H₁₇N₂ | [M+H]⁺ | 285.1386 | 285.1389 |

| 2-(Pyridin-3-yl)-3,4-dihydroquinazoline | C₁₃H₁₂N₃ | [M+H]⁺ | 210.1026 | 210.1028 |

| 2-(Thiophen-2-yl)-3,4-dihydroquinazoline | C₁₂H₁₁N₂S | [M+H]⁺ | 215.0637 | 215.0638 |

X-ray Crystallography for Solid-State Structure Determination

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(p-Tolyl)-3,4-dihydroquinazoline |

| 2-(Pyridin-3-yl)-3,4-dihydroquinazoline |

| Methyl 2-(2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-yl)acetate |

| 2-([1,1′-Biphenyl]-4-yl)-3,4-dihydroquinazoline |

| 2-(Thiophen-2-yl)-3,4-dihydroquinazoline |

| 3-Amino-2-methyl-7-chloroquinazolin-4(3H)-one |

| 4-Phenylamino quinazoline (B50416) |

Computational Chemistry and Modeling Studies on 3,4 Dihydroquinazoline Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. uantwerpen.benih.gov DFT calculations provide valuable information about the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.be The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. uantwerpen.be

In the study of 3,4-dihydroquinazoline derivatives, DFT calculations are employed to predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack. uantwerpen.be This is achieved through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. uantwerpen.be The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. uantwerpen.be Fukui functions provide a more quantitative measure of local reactivity. uantwerpen.be

Furthermore, DFT is used to calculate various molecular properties that are crucial for understanding the behavior of these compounds. These properties include dipole moment, polarizability, and hyperpolarizability, which are important for predicting a molecule's interaction with external electric fields and its nonlinear optical properties. uantwerpen.beeurjchem.com Vibrational analysis using DFT can also predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. eurjchem.comresearchgate.net

Table 1: Representative Data from DFT Calculations on a Hypothetical 3,4-Dihydroquinazoline Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Red < Yellow < Green < Blue | Visualizes reactive sites (Red=negative, Blue=positive) |

Molecular Docking Simulations for Exploring Binding Interactions and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. brieflands.comtandfonline.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov

For 3,4-dihydroquinazoline scaffolds, molecular docking simulations are used to identify key amino acid residues in the active site of a target protein that interact with the ligand. rsc.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.orgnih.gov By analyzing the docked conformation, researchers can understand how structural modifications to the dihydroquinazoline (B8668462) ring might enhance binding affinity and selectivity. rsc.org

The methodology typically begins with the preparation of both the ligand and the receptor structures. The ligand's three-dimensional structure is generated and optimized, while the receptor structure is often obtained from a protein data bank. The binding site on the receptor is then defined, and a docking algorithm is used to generate a series of possible binding poses for the ligand. These poses are then ranked based on their calculated binding energies, with lower energies indicating more favorable binding. nih.gov

Table 2: Illustrative Molecular Docking Results for a 3,4-Dihydroquinazoline Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR Tyrosine Kinase | -8.5 | Met793, Lys745, Cys797 | Hydrogen Bond, Hydrophobic |

| PI3Kδ | -9.2 | Val851, Met922, Trp812 | Hydrogen Bond, Pi-Pi Stacking |

| PARP10 | -7.9 | Gly863, Ser904, Tyr907 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Assessment

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations allow researchers to observe the conformational changes and assess the stability of the complex in a simulated physiological environment. nih.govbrieflands.com

In the context of 3,4-dihydroquinazoline derivatives, MD simulations are performed on the docked complex to validate the binding mode and to analyze the stability of the interactions identified in the docking study. nih.govrsc.org The simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. The analysis of this trajectory can reveal important information about the flexibility of the ligand and the receptor, as well as the persistence of key interactions, such as hydrogen bonds. nih.govbrieflands.com

Table 3: Typical Output Parameters from an MD Simulation of a Dihydroquinazoline-Protein Complex

| Simulation Parameter | Value/Observation | Interpretation |

| RMSD of Protein Backbone | < 2.0 Å | The protein-ligand complex is stable over the simulation time. |

| RMSF of Active Site Residues | Low fluctuations | Key interacting residues are stable and maintain contact with the ligand. |

| Hydrogen Bond Occupancy | > 50% | Indicates stable hydrogen bonds between the ligand and the receptor. |

| MM-GBSA Binding Free Energy | -60.5 kcal/mol | Provides a quantitative estimate of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization Strategies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.comcore.ac.uk The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. core.ac.uk

For 3,4-dihydroquinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. rsc.orgnih.gov

The QSAR modeling process begins with a dataset of compounds with known biological activities. The compounds are aligned based on a common substructure, and various molecular descriptors are calculated for each compound. A statistical model is then developed to correlate these descriptors with the observed biological activity. nih.govigi-global.com The predictive power of the QSAR model is validated using a test set of compounds that were not used in the model development. nih.gov The insights gained from the QSAR model can then be used to guide the design of new, more potent analogs. nih.govnih.gov

Table 4: Common Descriptors and Models in QSAR Studies of Dihydroquinazolines

| QSAR Method | Descriptors Used | Statistical Model | Key Findings |

| CoMFA | Steric and Electrostatic Fields | Partial Least Squares (PLS) | Identifies regions where bulky or charged groups are favorable for activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Partial Least Squares (PLS) | Provides a more detailed map of favorable and unfavorable regions for different physicochemical properties. nih.gov |

| MLR (Multiple Linear Regression) | Topological, Electronic, and Physicochemical Descriptors | Linear Regression | Creates a simple mathematical equation relating specific descriptors to activity. igi-global.com |

Structure Activity Relationship Sar Studies of 3,4 Dihydroquinazoline Scaffolds

Systematic Variation Strategies on the Dihydroquinazoline (B8668462) Core

Systematic variation of substituents around the bicyclic dihydroquinazoline ring system has been a key strategy in elucidating the SAR. This involves modifying positions on both the benzene (B151609) (Ring 1) and dihydropyrimidine (B8664642) (Ring 2) portions of the core, as well as the substituent at the N-3 position.

The benzene ring of the 3,4-dihydroquinazoline core offers multiple positions for substitution, with positions 6 and 7 being commonly explored. Studies on 3,4-dihydroquinazoline-4-carboxamides as somatostatin (B550006) subtype 2 (sst2) agonists revealed specific effects of substituents at the 7-position. For instance, the deletion of a chloro group at the 7-position resulted in a more than 10-fold decrease in agonist activity. diva-portal.org Conversely, replacing the 7-chloro group with a methyl group enhanced the potency. diva-portal.org

Further investigations focused on 6-aryl substituents. Truncating a hydroxyl group from a 6-phenyl substituent was found to significantly diminish sst2 agonist activity. diva-portal.org Efforts to replace the phenol (B47542) motif showed that while electron-withdrawing groups like chloro and trifluoromethyl (CF3) at this position dramatically reduced potency, a nitrile group was tolerated. diva-portal.org The introduction of a fluoro group at the meta-position of a 6-phenylcyano moiety boosted agonist potency significantly. diva-portal.org

| Position | Substituent | Effect on sst2 Agonist Activity |

| 7 | Deletion of Chloro | >10-fold decrease diva-portal.org |

| 7 | Methyl (replacing Chloro) | Potency improved diva-portal.org |

| 6-Aryl | Removal of Hydroxyl | Significantly diminished diva-portal.org |

| 6-Aryl | Chloro, CF3 | Dramatically reduced diva-portal.org |

| 6-Aryl | Nitrile | Tolerated diva-portal.org |

| 6-Aryl | 3-Fluoro on Phenylcyano | Potency boosted diva-portal.org |

The C2 position of the dihydroquinazoline ring is a crucial site for modification. In the development of inhibitors for Trypanosoma brucei trypanothione (B104310) reductase (TryR), preliminary SAR analysis indicated that the nature of the substituent at C2 plays a role in inhibitory activity. nih.gov Similarly, for T-type calcium channel blockers, the substituent at this position is a key determinant of potency and selectivity. researchgate.net Research on 3-methylquinazolinone derivatives as EGFR inhibitors has also highlighted the importance of the group at the C2 position, where different moieties connected via a methoxy (B1213986) bridge were explored. vulcanchem.com

The N3-position of the dihydroquinazoline scaffold is another critical point for derivatization that significantly influences biological activity. In studies of TryR inhibitors, analogues that lacked a basic substitution at the N3 position demonstrated reduced activity in cell-based assays. nih.govopenmedicinalchemistryjournal.com This suggests that an amine substituent at this position may be important for cellular uptake or could contribute to off-target activity. nih.govopenmedicinalchemistryjournal.com However, crystallographic studies indicated that the N3 moiety does not make significant direct contributions to TryR binding, pointing to its role in physicochemical properties rather than direct target interaction. nih.govopenmedicinalchemistryjournal.com For T-type calcium channel blockers, a benzyl (B1604629) amido group at the R3 position was found to be closely related to channel selectivity and potency. researchgate.net

Direct and specific structure-activity relationship studies involving the derivatization of the amino group at the 8-position of 3,4-dihydroquinazolin-8-amine are not extensively detailed in the surveyed literature. However, the importance of substitution at this position can be inferred from related heterocyclic systems. In quinazolinone derivatives, for example, the presence of halogen atoms at the 6 and 8 positions has been found to improve antimicrobial activities, indicating the significance of the C8 position in modulating the biological profile. nih.gov

Furthermore, SAR studies on 8-aminoquinoline (B160924) antimalarials, a related nitrogen-containing bicyclic scaffold, have been thoroughly investigated. who.int These studies have shown that the quinoline (B57606) nucleus is not an absolute requirement for activity, suggesting that its bioisosteres, such as the dihydroquinazoline ring, could serve a similar structural role. who.int In these 8-aminoquinolines, the presence of a 6-methoxy group was shown to enhance activity, highlighting the interplay between substituents at different positions on the ring. who.int This suggests that for this compound, the interplay between the 8-amino group and other substituents on the scaffold would likely be a critical factor in determining its ultimate biological function.

Influence of Linker Strategies and Conformational Preferences on Structural Properties

The introduction of linkers to connect the dihydroquinazoline core to other chemical moieties is a common strategy to probe interactions with biological targets and improve properties. The length and chemical nature of these linkers can profoundly affect the compound's activity.

For example, in a series of quinazolin-4(3H)-one derivatives designed as VEGFR-2 inhibitors, the linker length between the heterocyclic core and a urea (B33335) functionality was critical. An analog with a one-carbon linker was the most potent anti-tumor inhibitor in its series, showing better activity than a similar compound with a longer two-carbon linker or one with no spacer at all. This demonstrates that an optimal linker length is crucial for correctly positioning the functional groups for target engagement.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of 3,4-dihydroquinazoline derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular similarity indices analysis (CoMSIA) have been successfully applied.

In one study, CoMSIA was used to analyze a series of 3,4-dihydroquinazoline derivatives with activity against human colon cancer HT-29 cells. The most potent compound in the series was used as a template to align all other molecules. The resulting 3D-QSAR model, which considered electrostatic, hydrophobic, and hydrogen-bond acceptor fields, showed strong predictive power and was validated with an external test set. A similar CoMSIA study was performed on a set of 42 derivatives as T-type calcium channel blockers, again yielding a predictive model that could guide the design of new, more potent compounds. nih.gov

Beyond QSAR, X-ray crystallography has provided atomic-level insights into how these molecules interact with their targets. For a series of 2-amino-3,4-dihydroquinazoline inhibitors of the β-secretase (BACE-1) enzyme, crystallography revealed that the exocyclic amino group forms a critical hydrogen bond network with the two catalytic aspartic acid residues (Asp32 and Asp228) in the active site. This structural information was crucial for designing subsequent analogs with substitutions that could occupy empty pockets within the active site, leading to a significant increase in inhibitory potency. These computational and structural biology approaches provide a rational framework for optimizing lead compounds based on the 3,4-dihydroquinazoline scaffold.

Advanced Research Directions and Broader Impact in 3,4 Dihydroquinazoline Chemistry

Development of Sustainable and Eco-Friendly Synthetic Protocols for Dihydroquinazolines

The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic methods for producing 3,4-dihydroquinazolines, moving away from hazardous reagents and harsh conditions. mdpi.comrsc.orgresearchgate.net

Key Developments in Green Synthesis:

Catalyst Innovation: A significant focus has been on replacing traditional, often toxic, catalysts with more environmentally benign alternatives. scholarsresearchlibrary.com This includes the use of organocatalysts, biodegradable catalysts like citric acid and tannic acid, and novel nanocatalysts. iau.iriau.irpreprints.orgresearchgate.netjsynthchem.com For instance, citric acid has been successfully used to catalyze the three-component synthesis of (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4-(1H)-ones. preprints.orgmdpi.com Similarly, tannic acid has been employed as a cost-effective and biodegradable catalyst for the synthesis of 2,3-dihydroquinazolin-4-(1H)-ones under solvent-free conditions. iau.iriau.ir

Alternative Solvents and Conditions: Researchers are increasingly utilizing greener solvents like ethanol (B145695) and water, and in some cases, have developed solvent-free reaction conditions. mdpi.comscholarsresearchlibrary.comiau.iriau.ir Microwave-assisted synthesis and the use of deep eutectic solvents (DES) are also gaining traction as they can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives was achieved using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. tandfonline.comresearchgate.net

Exploration of Dihydroquinazoline (B8668462) Scaffolds as Versatile Synthetic Intermediates

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of more complex and biologically active molecules. rsc.orgresearchgate.netnih.govrsc.orgrsc.org Its synthetic utility extends beyond being a mere final product.

Applications as a Synthetic Intermediate:

Oxidation to Quinazolinones: Dihydroquinazolines can be readily oxidized to their corresponding quinazolinone analogues, which are themselves an important class of biologically active compounds. mdpi.compreprints.org This transformation provides a straightforward route to expand the chemical diversity accessible from a common dihydroquinazoline precursor.

Derivatization and Functionalization: The dihydroquinazoline core can be functionalized at various positions to create libraries of related compounds. For example, the synthesis of C4-quaternary 3,4-dihydroquinazolines has been achieved through a multicomponent tandem assembly. acs.org These derivatives can then be further modified, such as through the conversion of 3,4-dihydroquinazolines to 1,4-dihydroquinazolines. acs.org

Synthesis of Fused Heterocycles: The dihydroquinazoline scaffold can be used to construct more complex, fused heterocyclic systems. For instance, novel fused dihydroquinazoline-benzodiazepine tetracycles have been synthesized using a two-step solution phase protocol involving an Ugi reaction followed by acid-promoted cyclization. nih.gov

Chemoinformatic and Library Design Approaches in Dihydroquinazoline Research

Chemoinformatics and computational chemistry are playing an increasingly vital role in accelerating the discovery and optimization of dihydroquinazoline-based compounds. nih.govresearchgate.net These in silico methods offer a rational approach to drug design and library development.

Computational Strategies in Dihydroquinazoline Research:

Virtual Screening and Library Design: Computational tools are employed to design and screen virtual libraries of dihydroquinazoline derivatives to identify promising candidates for synthesis and biological testing. researchgate.netresearchgate.net This approach saves significant time and resources compared to traditional high-throughput screening of physical compounds. For instance, combinatorial support vector machines have been used for the virtual screening of selective multi-target serotonin (B10506) reuptake inhibitors from large compound libraries. researchgate.net

Predictive Modeling (ADMET): The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling researchers to focus on more promising candidates.

Target Identification and Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are used to predict the biological targets of dihydroquinazoline derivatives and to elucidate their binding interactions at the molecular level. mdpi.comuantwerpen.beacs.org This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For example, computational studies identified the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme as a potential target for a series of antitubercular 2,3-dihydroquinazolin-4(1H)-one analogues. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dihydroquinazolin-8-amine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with carbonyl derivatives, followed by reduction or hydrogenation to achieve the dihydroquinazoline core. Key intermediates include chlorinated precursors (e.g., 3-chloro-4-substituted phenyl derivatives) and aminated intermediates. For example, nitration, chlorination with SOCl₂, and amination with substituted anilines under reflux conditions are critical steps . Reaction optimization may require adjusting bases (e.g., K₂CO₃ in DMF) and temperatures to improve yields.

Q. How can NMR and X-ray crystallography confirm the structure of this compound derivatives?

- Methodological Answer : ¹H/¹³C NMR spectroscopy resolves proton environments and aromaticity of the quinazoline ring, while X-ray crystallography provides definitive proof of stereochemistry and hydrogen bonding patterns. For example, coupling constants in NMR (e.g., J = 8–10 Hz for adjacent protons) and crystallographic data (bond angles, dihedral angles) help distinguish between tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Transition metals (e.g., Co or Fe complexes) may enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 60–100°C) balance reaction rate and decomposition .

- Data-driven adjustments : Monitor yields via HPLC and adjust stoichiometry of reagents like SOCl₂ or substituted anilines.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antioxidant or kinase inhibition data require:

- Cross-validation : Use multiple assays (e.g., DPPH for antioxidants, kinase inhibition IC₅₀ profiling).

- Structural tuning : Introduce substituents (e.g., triazole or thiadiazole groups) to modulate electron density and binding affinity .

- Mechanistic studies : Probe reactive oxygen species (ROS) scavenging pathways or ATP-binding pocket interactions via docking simulations .

Q. How do coordination properties of this compound derivatives influence their applications in catalysis or bioinorganic chemistry?

- Methodological Answer : The amine and heterocyclic nitrogen atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Co²⁺, Fe³⁺). Characterize complexes using UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox activity. Applications include catalytic oxidation reactions or metal-mediated drug delivery .

Key Notes

- Avoid commercial sources (e.g., ) and prioritize peer-reviewed synthesis protocols.

- Contradictions in data (e.g., variable IC₅₀ values) often arise from assay conditions or impurity levels; repeat experiments with HPLC-purified samples .

- For advanced studies, combine synthetic chemistry with computational modeling (e.g., DFT for reaction mechanisms, molecular docking for bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.